molecular formula C18H27N3O B12898682 4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one CAS No. 645406-36-6

4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one

Cat. No.: B12898682
CAS No.: 645406-36-6
M. Wt: 301.4 g/mol
InChI Key: CJTXKVVXLANOHU-AWEZNQCLSA-N
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Description

(S)-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and diethylamino compounds. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like ethanol or methanol.

    Temperature: Controlled heating to optimize the reaction yield.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors. The process would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

(S)-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol is unique due to its specific diethylamino and pentan-2-yl substitutions, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

645406-36-6

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

4-[[(2S)-5-(diethylamino)pentan-2-yl]amino]quinolin-7-ol

InChI

InChI=1S/C18H27N3O/c1-4-21(5-2)12-6-7-14(3)20-17-10-11-19-18-13-15(22)8-9-16(17)18/h8-11,13-14,22H,4-7,12H2,1-3H3,(H,19,20)/t14-/m0/s1

InChI Key

CJTXKVVXLANOHU-AWEZNQCLSA-N

Isomeric SMILES

CCN(CC)CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O

Origin of Product

United States

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